molecular formula C18H17N3O B2504144 (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one CAS No. 1904636-57-2

(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one

Cat. No.: B2504144
CAS No.: 1904636-57-2
M. Wt: 291.354
InChI Key: JSJAEUBHVXLYDZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ritlecitinib , are Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a critical component of the signaling mechanism used by numerous cytokines that play key roles in lymphocyte development. The TEC kinase family is involved in intracellular signaling pathways that regulate cellular growth, development, and stress responses.

Mode of Action

Ritlecitinib binds covalently to Cys-909 of JAK3 , a site where other JAK isoforms have a serine residue . This makes Ritlecitinib a highly selective and irreversible JAK3 inhibitor . Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family . The dual activity of Ritlecitinib toward JAK3 and the TEC kinase family blocks cytokine signaling as well as the cytolytic activity of T cells .

Biochemical Pathways

The inhibition of JAK3 and TEC kinase family by Ritlecitinib disrupts the JAK-STAT signaling pathway, which is crucial for the immune response. This disruption can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in the proliferation and function of T cells, both of which are implicated in the pathogenesis of various autoimmune diseases .

Pharmacokinetics

Ritlecitinib exhibits good oral bioavailability . It is rapidly absorbed and distributed throughout the body, including the liver and various regions of the brain . The systemic half-life of Ritlecitinib is approximately 2 hours .

Result of Action

The molecular and cellular effects of Ritlecitinib’s action include a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation and function of T cells . These effects can lead to a decrease in inflammation and tissue damage associated with various autoimmune diseases .

Properties

IUPAC Name

(E)-3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-6,9,11-12,14,17H,7-8,10H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJAEUBHVXLYDZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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